Cas no 2640959-20-0 (1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine)
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/2640959-20-0x500.png)
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 化学的及び物理的性質
名前と識別子
-
- 2640959-20-0
- F6755-1908
- AKOS040724958
- 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 1-[(5-Cyclopropyl-3-isoxazolyl)methyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
-
- インチ: 1S/C17H19F3N4O/c18-17(19,20)13-3-4-16(21-10-13)24-7-5-23(6-8-24)11-14-9-15(25-22-14)12-1-2-12/h3-4,9-10,12H,1-2,5-8,11H2
- InChIKey: JZAPDFWEHQKBBY-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=C(C3CC3)ON=2)CCN(C2=NC=C(C(F)(F)F)C=C2)CC1
計算された属性
- せいみつぶんしりょう: 352.15109573g/mol
- どういたいしつりょう: 352.15109573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.4Ų
じっけんとくせい
- 密度みつど: 1.345±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 477.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 5.99±0.29(Predicted)
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6755-1908-2μmol |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-40mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6755-1908-30mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-4mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6755-1908-5mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-1mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6755-1908-2mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-25mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-15mg |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6755-1908-5μmol |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
2640959-20-0 | 5μmol |
$94.5 | 2023-09-07 |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazineに関する追加情報
Introduction to 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 2640959-20-0)
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2640959-20-0, represents a convergence of heterocyclic chemistry and pharmacophore design, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of this compound features a piperazine moiety linked to a cyclopropyl-substituted oxazole ring, further connected to a trifluoromethyl-pyridine derivative. This structural configuration imparts distinct physicochemical properties that are critical for its potential biological activity. The presence of the trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity, which are key factors in the design of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in the development of drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. The structural motif of 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine aligns with this trend, as it combines the known pharmacological properties of piperazine with additional functional groups that may modulate receptor interactions and improve drug efficacy.
The cyclopropyl substituent in the oxazole ring adds another layer of complexity to the compound's behavior, potentially influencing both its solubility and bioavailability. This feature is particularly relevant in the context of oral drug formulations, where optimizing these parameters can significantly impact therapeutic outcomes. The combination of these structural elements suggests that this compound may exhibit multifaceted interactions with biological targets, making it a valuable scaffold for further medicinal chemistry investigations.
In the realm of drug discovery, the integration of computational modeling and high-throughput screening has revolutionized the process of identifying lead compounds. The structural features of 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine have been subjected to various computational analyses to predict its binding affinity and potential side effects. These studies have revealed promising interactions with several protein targets, including enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases.
One particularly intriguing aspect of this compound is its potential role in modulating neurotransmitter systems. The piperazine ring is known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Additionally, the presence of the trifluoromethyl group may enhance binding interactions by increasing lipophilicity and reducing metabolic degradation. These properties make this compound a compelling candidate for further investigation in the development of novel psychotropic agents.
The oxazole ring is another key structural component that warrants detailed discussion. Oxazoles are heterocyclic compounds that have been widely explored for their biological activity across various therapeutic areas. In particular, derivatives of oxazole have shown promise in antimicrobial and anti-inflammatory applications. The cyclopropyl substitution on the oxazole ring in 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine may further enhance its biological profile by introducing steric hindrance that could improve selectivity against specific targets.
Recent studies have also highlighted the potential applications of this compound in addressing inflammatory diseases. Piperazine derivatives are known to interact with inflammatory mediators and cytokines, suggesting that they may have anti-inflammatory effects. The additional functional groups in 1-[(5-cyclopropyl)-1,2-dioxol3-yilmethyl]-4-[(5-(trifluoromethylpyridin2-yil)]piperazi ne may further modulate these pathways by enhancing binding interactions or altering downstream signaling cascades.
The synthesis of this compound presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies have been employed to construct the desired molecular framework while maintaining high chemical purity. Techniques such as transition-metal catalysis and cross-coupling reactions have been particularly useful in assembling the various functional groups present in the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for scalable production processes if future clinical applications are pursued.
In conclusion,1-[(5-cyclop ro pyl)-(1,2-dioxol3-yi l)methyl]-4-[(5-(trifluor omethy l)pyr idin e)(2-yi l)pipera zine (CAS No . 26409 59 -20 -0) represents a significant advancement in pharmaceutical research due to its unique structural design and promising pharmacological properties . Its combination o f functional groups such as piperazine , cyc lo prop yl-substituted oxazole , and trif luoro methyl-pyridine moieties makes it a versatile scaffold for further medicinal chemistry investigations . As research continues to uncover new therapeutic applications , this compoun d holds great potential as a lead structure for developing novel therapeutic agents . p >
2640959-20-0 (1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) 関連製品
- 2171830-35-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 860649-45-2(N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)



